4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a triazolo ring, and a pyridazine moiety
Preparation Methods
The synthesis of 4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through a metal-free synthesis involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation state of the compound, making it susceptible to oxidative reactions.
Reduction: The triazolo ring can undergo reduction under specific conditions, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine sites.
Common reagents used in these reactions include hydrazine hydrate, trifluoroacetimidoyl chlorides, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anxiolytic agent.
Pharmaceuticals: It can be used as a building block for the synthesis of various pharmaceutical compounds, including those with anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the triazolo ring contributes to its overall stability and reactivity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine include:
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares the triazolo[4,3-b]pyridazine core and exhibits similar anxiolytic properties.
Sitagliptin: A pharmaceutical compound that also features a trifluoromethyl group and is used as a treatment for type II diabetes.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride: Another compound with a trifluoromethyl group, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22F3N9O |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H22F3N9O/c1-13-12-16(24-18(23-13)30-8-10-32-11-9-30)29-6-4-28(5-7-29)15-3-2-14-25-26-17(19(20,21)22)31(14)27-15/h2-3,12H,4-11H2,1H3 |
InChI Key |
IERYFVJLSHEAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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